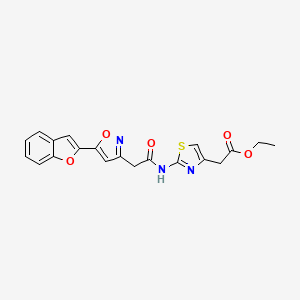

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with an acetamido-isoxazole-benzofuran moiety. This structure combines multiple pharmacologically relevant motifs:

- Benzofuran: Known for its role in enhancing lipophilicity and binding affinity to biological targets due to aromatic stacking interactions .

- Isoxazole: A five-membered heterocycle with nitrogen and oxygen atoms, often associated with anti-inflammatory and antimicrobial activities.

- Thiazole: A sulfur- and nitrogen-containing heterocycle prevalent in bioactive molecules, including anticancer and antimicrobial agents.

The ethyl ester group likely improves solubility during synthesis and modulates pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-2-26-19(25)10-14-11-29-20(21-14)22-18(24)9-13-8-17(28-23-13)16-7-12-5-3-4-6-15(12)27-16/h3-8,11H,2,9-10H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXYQOVYACSHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling with a thiazole derivative. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is crucial to ensure consistent quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Benzofuran-Isoxazole Assembly

The 5-(benzofuran-2-yl)isoxazole subunit is typically synthesized via 1,3-dipolar cycloaddition between a benzofuran-derived nitrile oxide and an acetylene. For example:

-

Nitrile oxide precursor : Generated in situ from hydroxylamine and a benzofuran-2-carbonyl chloride .

-

Cycloaddition : Reacted with ethyl propiolate or acetylene derivatives under mild conditions (e.g., THF, 0–25°C) to yield the isoxazole ring .

Representative Reaction:

Thiazole Ring Formation

The thiazole core is synthesized via Hantzsch thiazole synthesis , involving:

Conditions :

Amidation Reaction

Coupling the isoxazole-acetic acid derivative with the thiazole-4-amine intermediate is achieved via:

-

Activation : Use of oxalyl chloride (1.2 equiv) in anhydrous THF at 0–25°C to form the acyl chloride .

-

Nucleophilic substitution : Reaction with thiazole-4-amine in the presence of KCO (2 equiv) .

-

Dissolve 5-(benzofuran-2-yl)isoxazole-3-acetic acid (1 equiv) in THF.

-

Add oxalyl chloride (1.2 equiv) dropwise at 0°C, stir for 2 hours.

-

Add thiazole-4-amine (1.1 equiv) and KCO, stir at 25°C for 12 hours.

-

Isolate product via filtration (yield: 65–75%).

Esterification

The terminal ethyl acetate groups are introduced via:

-

Alkylation : Treatment of the carboxylic acid intermediate with ethyl bromoacetate in the presence of NaH or KCO .

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| Thiazole-4-acetic acid | Ethyl bromoacetate | KCO, acetone, 50°C | 82% |

Side Reactions and Byproducts

-

Oxazole-thiazole isomerization : Possible under prolonged heating (>80°C) in polar aprotic solvents .

-

Ester hydrolysis : Occurs in basic aqueous conditions (pH > 10), forming carboxylic acid derivatives .

-

Amide cleavage : Strong acids (e.g., HSO) or bases (e.g., NaOH) may hydrolyze the acetamide bond .

Purification and Characterization

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1) .

-

Recrystallization : Ethanol/water mixtures for final products .

-

Spectroscopic data (representative) :

-

1^11H NMR (DMSO-d): δ 1.21 (t, 3H, -COOCHCH), 3.55 (s, 2H, -CH-COOEt), 6.85–7.45 (m, benzofuran and thiazole protons).

-

HRMS : [M+H] calculated for CHNOS: 436.1014; found: 436.1012.

-

Challenges and Optimization

-

Regioselectivity : Ensuring correct positioning of substituents on the isoxazole and thiazole rings requires controlled reaction conditions .

-

Scale-up : Low yields (<50%) in cycloaddition steps necessitate catalyst screening (e.g., CuI or Rh(OAc)) .

This synthesis leverages established methodologies for heterocyclic assembly, with iterative functionalization to achieve the target structure. Further optimization (e.g., microwave-assisted cycloadditions ) could enhance efficiency.

Scientific Research Applications

Chemistry

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate serves as a versatile building block for synthesizing more complex molecules. It can be utilized in studying reaction mechanisms due to its ability to undergo various transformations:

- Oxidation : This compound can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can modify the oxidation state, altering reactivity.

- Substitution Reactions : Nucleophilic and electrophilic substitutions can occur at the benzofuran and thiazole rings.

Biology

The unique structure of this compound allows it to interact with various biological targets, making it suitable for biochemical assays and cellular process studies. Its potential biological applications include:

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Medicine

The compound exhibits potential therapeutic applications due to its bioactive nature:

- Antimicrobial Activity : The presence of multiple heterocyclic rings may enhance its efficacy against bacterial infections.

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects.

- Anticancer Potential : The structural complexity allows for multiple modes of action against cancer cells.

Industrial Applications

In industry, this compound can be used in developing new materials such as polymers and coatings due to its versatile chemical properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds similar to this compound. Researchers found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting a potential pathway for drug development .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors has highlighted the effectiveness of isoxazole derivatives in inhibiting AChE activity. This study demonstrated that compounds with structural similarities to this compound could effectively reduce AChE activity, providing insights into developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets within biological systems. The benzofuran and isoxazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The thiazole ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. These interactions can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Benzofuran vs. Benzofuran’s aromatic system may enhance interactions with hydrophobic enzyme pockets. Urea vs. Acetamido Linkers: Urea-containing analogs (e.g., compounds 10d-f in ) exhibit higher yields (89–93%) compared to acetamido-linked structures. Urea groups are versatile hydrogen-bond donors, improving target affinity in drug design.

Synthetic Efficiency :

- The target compound’s synthesis likely requires multi-step coupling (as inferred from ), whereas urea-linked thiazoles () achieve >90% yields via simpler piperazine-mediated alkylation.

Physicochemical Properties :

- The imidazolo-isoxazoline analog () has a defined melting point (138°C) and crystallinity, suggesting higher purity. Chlorine substituents in this compound contribute to stability and halogen bonding.

Biological Activity

Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C22H22N4O4S

- Molecular Weight : 422.50 g/mol

- CAS Number : 1105243-38-6

The structure of this compound features a benzofuran moiety, an isoxazole ring, and a thiazole derivative, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, the thiazole derivatives have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial pathways .

Anticancer Activity

This compound has shown promise in anticancer research. Compounds containing benzofuran and isoxazole rings are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades that control cell survival and proliferation .

Case Study: Apoptosis Induction

In vitro studies have demonstrated that derivatives similar to this compound can trigger apoptosis in cancer cell lines such as HeLa cells. These studies suggest that the compound may activate both intrinsic and extrinsic apoptotic pathways, leading to increased cell death in malignant tissues .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses. This inhibition could lead to reduced inflammation in various disease models .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes associated with disease processes.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of pro-inflammatory markers |

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | Antimicrobial | 25 |

| Benzofuran-isoxazole derivative | Anticancer | 15 |

| Thiazolidine derivative | Anti-inflammatory | 30 |

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-(2-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, and how is structural confirmation achieved?

- Methodology :

- Synthesis : Reflux benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, isolate the product via ether extraction and anhydrous sodium sulfate filtration .

- Characterization : Use microanalysis (theoretical vs. experimental values within 0.4% deviation) and spectral techniques (NMR, IR) to confirm the thiazole and benzofuran-isoxazole backbone. For example, ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (C₁₃H₁₃NO₂S) was validated via spectral consistency .

Q. How can researchers optimize purification protocols for intermediates in the synthesis of this compound?

- Methodology :

- Precipitation : After reflux, pour the reaction mixture into ice water to precipitate intermediates, as demonstrated in the synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide .

- Chromatography : Use TLC (e.g., Chloroform:Methanol, 7:3 ratio) to monitor reaction progress and confirm purity before proceeding to subsequent steps .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

- Methodology :

- Antifungal Screening : Test against fungal strains (e.g., Candida albicans) using agar diffusion or microdilution assays, following protocols similar to thiazolyl-methylen-1,2,4-triazine derivatives .

- Docking Studies : Perform molecular docking with target enzymes (e.g., fungal lanosterol 14α-demethylase) to predict binding affinity and guide further modifications .

Advanced Questions

Q. How can computational methods enhance the design and optimization of this compound’s synthesis?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energy barriers and intermediates. ICReDD’s approach combines computational and experimental data to narrow optimal conditions (e.g., solvent, temperature) .

- Dynamic Simulations : Apply molecular dynamics (MD) to study solvent effects and transition states, as demonstrated in DFT/MD studies of benzoxazole derivatives .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodology :

- Multi-Technique Validation : Cross-reference NMR, IR, and mass spectrometry data. For example, inconsistencies in carbonyl peaks (C=O) may require X-ray crystallography or 2D NMR (e.g., HSQC) to resolve .

- Microanalysis Calibration : Ensure elemental analysis aligns with theoretical values (e.g., <0.4% deviation) to confirm stoichiometry .

Q. What strategies are effective for elucidating reaction mechanisms involving thiazole and isoxazole ring formation?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track cyclization steps. Computational studies (e.g., transition state analysis via Gaussian) can identify rate-limiting steps .

- Heterocyclic Stability Tests : Perform pH-dependent stability assays to assess ring-opening risks under physiological conditions .

Q. How do heterocyclic substituents (e.g., benzofuran-isoxazole) influence the compound’s bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing benzofuran with pyridine) and compare bioactivity. For example, thiazole derivatives with electron-withdrawing groups showed enhanced antifungal potency .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .

Data Presentation Guidelines

-

Synthesis Data Table :

Step Reagents/Conditions Yield (%) Spectral Peaks (Key Functional Groups) 1 Ethanol, 1h reflux 75–80 1690 cm⁻¹ (C=O), 7.2–7.8 ppm (Ar-H) 2 Hydrazine hydrate 65 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N) -

Computational Parameters Table :

Method Software/Tool Key Outputs DFT Optimization Gaussian 16 Gibbs free energy, HOMO-LUMO gaps MD Simulation GROMACS Solvent interaction profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.